N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine
Overview
Description
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation, modulation of protein function, and alteration of cellular signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the NF-κB and STAT pathways, which are involved in the regulation of inflammation and immune responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and proteins. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, and changes in protein function. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, this compound can modulate the activity of receptors such as G-protein coupled receptors (GPCRs), leading to changes in cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . Additionally, the long-term effects of this compound on cellular function can be influenced by factors such as the duration of exposure, concentration, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic effects . For example, at low doses, this compound may exhibit anti-inflammatory and anticancer activities, while at higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects and toxicities observed in animal models are important considerations for the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which play a key role in the oxidative metabolism of these compounds . The metabolic pathways of this compound can lead to the formation of metabolites with different biological activities, which can further influence its effects on cellular function and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can interact with various transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with transporters such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of these compounds . The localization and accumulation of this compound within specific tissues and cellular compartments can further influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can exert their effects on cellular function . The subcellular localization of this compound can influence its interactions with specific biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVFOQQWDUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.